YM-155 hydrochloride
Description
Chemical Identity and Structural Characterization
Systematic Nomenclature and Synonyms
YM-155 hydrochloride is chemically designated as 1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione; chloride (CAS 355406-09-6) . Common synonyms include sepantronium hydrochloride , YM155 hydrochloride , and This compound . Its bromide salt counterpart, sepantronium bromide (CAS 781661-94-7), shares a similar structure but replaces the chloride with a bromide anion .
Molecular Structure Analysis
Crystallographic Data and Conformational Studies
Crystallographic studies reveal a planar benzimidazolium core substituted with:
- A 2-methoxyethyl group at position 1
- A methyl group at position 2
- A pyrazin-2-ylmethyl moiety at position 3 .
The positively charged imidazolium ring adopts a coplanar conformation with adjacent carbonyl groups, enabling π–π stacking interactions .
In co-crystal structures with SARS-CoV-2 Nsp15, YM-155 binds near the enzyme's active site, forming van der Waals contacts with His235, Trp333, and Tyr343 residues . This spatial arrangement suggests potential off-target interactions beyond survivin inhibition .
Charge Distribution and Protonation States
The molecule carries a +1 charge localized on the imidazolium nitrogen, counterbalanced by a chloride anion . Protonation occurs at the N3 position of the benzimidazolium ring, stabilizing the cationic charge and influencing solubility in polar solvents .
Physicochemical Properties
Solubility Profile Across Solvent Systems
| Solvent | Solubility (mg/mL) | Concentration (mM) | Source |
|---|---|---|---|
| DMSO | 55 | 124.07 | |
| Water | 89 | 223.4 | |
| Ethanol (with sonication) | 6 | 15.04 |
The hydrochloride salt demonstrates superior aqueous solubility compared to its bromide counterpart, likely due to chloride's stronger ion-pairing capacity .
Thermal Stability and Degradation Pathways
This compound is stored at -20°C to prevent degradation, though specific thermal stability data remain limited . Structural analogs suggest potential degradation via:
- Hydrolysis of the benzimidazolium ring under acidic/basic conditions
- Oxidation of the pyrazin-2-ylmethyl substituent .
Properties
IUPAC Name |
1-(2-methoxyethyl)-2-methyl-3-(pyrazin-2-ylmethyl)benzo[f]benzimidazol-3-ium-4,9-dione;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N4O3.ClH/c1-13-23(9-10-27-2)17-18(24(13)12-14-11-21-7-8-22-14)20(26)16-6-4-3-5-15(16)19(17)25;/h3-8,11H,9-10,12H2,1-2H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZWGSASIPTGSA-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=C(N1CCOC)C(=O)C3=CC=CC=C3C2=O)CC4=NC=CN=C4.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40630623 | |
| Record name | 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-[(pyrazin-2-yl)methyl]-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355406-09-6 | |
| Record name | 1-(2-Methoxyethyl)-2-methyl-4,9-dioxo-3-[(pyrazin-2-yl)methyl]-4,9-dihydro-1H-naphtho[2,3-d]imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40630623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation of Quinoline Core and Substituted Intermediates
- Starting Material: 7-Bromo-8-hydroxyquinoline is a common starting material.
- Chloromethylation: This quinoline derivative undergoes chloromethylation using formaldehyde and catalytic zinc chloride in concentrated hydrochloric acid at 60°C for 16 hours to yield a chloromethyl intermediate (compound 15).
- Ether Formation: The chloromethyl group is then reacted with 4-isopropylbenzyl alcohol under heating to form an ether linkage, producing an intermediate salt that is converted to the free base by pH adjustment with sodium bicarbonate solution (compound 16).
Protection and Functional Group Manipulation
Suzuki Coupling Reaction
Deprotection and Final Compound Formation
- The SEM protecting group is removed using trifluoroacetic acid (TFA) in dichloromethane to yield the final compounds (compounds 19a–19h), including this compound.
Alternative Synthetic Routes and Mannich Reaction
- An alternative approach involves the reaction of 5-chloromethyl-8-quinolinol hydrochloride with substituted benzyl alcohols under heating or in the presence of sodium hydride in anhydrous THF at 0°C, followed by extraction and purification steps.
- The Mannich reaction is employed to introduce pyrrolidine or other secondary amine groups by refluxing equimolar mixtures of substrates, paraformaldehyde, and amines in anhydrous ethanol under argon atmosphere for several hours. This step is crucial for installing the amine substituent at the 7-position of the quinoline ring.
Detailed Reaction Conditions and Purification
Research Findings and Yields
- The chloromethylation step is efficient, yielding high purity intermediates suitable for subsequent reactions.
- The ether formation using sodium hydride and benzyl alcohol derivatives at low temperature (0°C) provides good yields and purity after flash chromatography.
- Mannich reaction conditions with paraformaldehyde and pyrrolidine under reflux in ethanol yield the desired amine-substituted products with high selectivity.
- The overall synthetic route allows for structural modifications to optimize biological activity, as demonstrated by various analogs synthesized using similar methods.
Summary Table of this compound Preparation Methods
Chemical Reactions Analysis
Types of Reactions: YM-155 (chloride) undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its biological activity or reduce toxicity .
Common Reagents and Conditions: Common reagents used in the reactions of YM-155 (chloride) include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from the reactions of YM-155 (chloride) include various analogs with modified functional groups. These analogs are studied for their improved efficacy and reduced side effects in cancer treatment .
Scientific Research Applications
YM-155 (chloride) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of survivin and its effects on cell viability. In biology, YM-155 (chloride) is employed to investigate the mechanisms of apoptosis and drug resistance in cancer cells .
In medicine, YM-155 (chloride) has shown potential as an anticancer agent, particularly in hormone-refractory prostate cancer and anaplastic thyroid cancer. It induces apoptosis in cancer cells by inhibiting survivin and causing DNA damage . Additionally, YM-155 (chloride) is being explored for its potential to enhance the efficacy of other chemotherapeutic agents when used in combination therapies .
Mechanism of Action
YM-155 (chloride) exerts its effects primarily by inhibiting survivin, a protein that prevents apoptosis in cancer cells. By suppressing survivin expression, YM-155 (chloride) induces apoptosis and reduces cancer cell viability. The compound also localizes to the mitochondria, causing mitochondrial dysfunction and activation of AMP-activated kinase (AMPK), which further inhibits cancer cell survival pathways .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
| Parameter | YM-155 Hydrochloride | NSC80467 |
|---|---|---|
| Survivin IC50 | 0.54 nM | 2.1 nM |
| DNA Damage Induction | 1–10 nM | 5–20 nM |
| Key Mechanism | Survivin suppression, oxidative DNA cleavage | DNA synthesis inhibition |
Comparison with Functionally Similar Survivin Inhibitors
Withaferin-A (Wi-A)
Wi-A, a natural compound, binds survivin’s dimerization domain, overlapping with YM-155’s interaction site at Thr5 . Key contrasts include:
- Origin : Wi-A is plant-derived (Withania somnifera), while YM-155 is synthetic.
- Binding Affinity : Wi-A exhibits weaker survivin inhibition (IC50 ~10 µM) compared to YM-155’s nM potency .
- Multitarget Effects : Wi-A modulates HSP90 and NF-κB pathways, whereas YM-155’s off-target effects are linked to DNA damage .
Disulfiram (DSF)
DSF, repurposed from alcohol-aversion therapy, shares YM-155’s history of target ambiguity. Both initially misattributed mechanisms:
Table 2: Survivin Inhibitors in Clinical Development
Comparison with DNA-Damaging Agents
YM-155’s DNA damage induction aligns it with platinum agents (e.g., cisplatin), but mechanistic distinctions exist:
Biological Activity
YM-155 hydrochloride, also known as Sepantronium hydrochloride, is a novel small-molecule inhibitor that primarily targets survivin, a member of the inhibitor of apoptosis (IAP) protein family. This compound has garnered attention for its potential therapeutic applications in oncology due to its ability to induce apoptosis in various cancer cell lines and enhance the efficacy of conventional chemotherapeutic agents.
Survivin Inhibition : YM-155 specifically suppresses survivin expression at both the mRNA and protein levels, leading to the activation of caspases and subsequent apoptosis in tumor cells. This mechanism is critical as survivin is often overexpressed in many cancers, correlating with poor prognosis and resistance to therapy .
Biological Activity
-
Induction of Apoptosis :
- In a study involving 19 breast cancer tumors, treatment with 50 nM YM-155 resulted in a significant increase in active caspase-3 expression, a marker of apoptosis. The average active caspase-3 staining score was 24.4% in treated tumors compared to only 4.5% in untreated ones, indicating that over 52% of tumors were sensitive to YM-155 .
-
Tumor Regression :
- Preclinical models have shown that YM-155 induces tumor regression across various cancer types, including non-small cell lung cancer (NSCLC), melanoma, and triple-negative breast cancer (TNBC). It has been observed to significantly prolong survival in animal models with established metastatic tumors .
- Combination Therapy :
Pharmacokinetics
YM-155 exhibits favorable pharmacokinetic properties:
- Distribution : It shows high distribution within tumor tissues, with concentrations significantly higher than those found in plasma.
- Administration : The compound is typically administered via continuous intravenous infusion (CIVI), which has been shown to be more effective than intermittent dosing schedules .
Table 1: Summary of Pharmacokinetic Parameters
| Parameter | Value |
|---|---|
| Maximum Tolerated Dose (MTD) | Determined in Phase I trials |
| Elimination Half-Life | Brief (exact value not specified) |
| Tissue Concentration Ratio | 20-fold higher in tumors than plasma |
Clinical Trials
- Phase I Study : A trial aimed at determining the MTD and assessing safety found that YM-155 was tolerable among patients with advanced solid malignancies and showed preliminary antitumor activity .
- Efficacy in Non-Hodgkin Lymphoma (NHL) : Patients with NHL exhibited positive responses to YM-155 treatment, reinforcing its potential as an effective therapeutic agent .
Mechanistic Insights
Recent research has suggested alternative mechanisms through which YM-155 exerts its cytotoxic effects:
- Mitochondrial Dysfunction : Studies indicate that YM-155 localizes to mitochondria, leading to mitochondrial dysfunction and activation of AMP-activated protein kinase (AMPK), which further inhibits BMP signaling pathways in lung cancer cells . This suggests that its effects may extend beyond survivin inhibition.
Table 2: Summary of Clinical Findings
| Study Type | Findings |
|---|---|
| Phase I Trials | Tolerable; preliminary antitumor activity |
| Breast Cancer Study | Induced apoptosis in >50% of tumors |
| NSCLC Combination Therapy | Enhanced apoptosis with platinum agents |
Q & A
Q. What is the primary mechanism of action of YM-155 hydrochloride in inducing apoptosis in cancer cells?
this compound is primarily characterized as a survivin inhibitor, suppressing survivin promoter activity with an IC50 of 0.54 nM . Survivin, an antiapoptotic protein, is transcriptionally downregulated by YM-155, leading to caspase-3 activation and apoptosis in cancer cells. However, recent evidence suggests YM-155 may also act as a DNA-damaging agent, with γH2AX foci formation observed at lower concentrations than those required for survivin inhibition . Researchers should validate both pathways using survivin promoter assays (e.g., luciferase reporters) and DNA damage markers (e.g., γH2AX immunofluorescence).
Q. What in vitro experimental protocols are recommended for assessing YM-155's efficacy?
Standard protocols include:
Q. What biomarkers are critical for evaluating YM-155's activity in preclinical models?
Key biomarkers include:
- Survivin levels : Reduced mRNA/protein expression via qRT-PCR or Western blot .
- Apoptotic markers : Cleaved caspase-3, PARP fragmentation, and Annexin V positivity .
- DNA repair markers : γH2AX, RAD51 foci, or Fanconi anemia pathway components .
- Cell cycle regulators : Cyclin A/D, p-Rb, and G2/M phase accumulation (flow cytometry) .
Advanced Research Questions
Q. How can researchers resolve contradictions regarding YM-155's primary mechanism (survivin suppression vs. DNA damage)?
To isolate mechanisms:
- Concentration gradients : Compare survivin suppression (IC50 = 0.54 nM) with DNA damage thresholds (e.g., γH2AX foci at <0.54 nM) .
- Knockdown models : Use survivin siRNA to determine if DNA damage persists in survivin-deficient cells .
- Pathway inhibitors : Apply survivin-specific inhibitors (e.g., siRNA) or DNA repair inhibitors (e.g., PARP inhibitors) to assess pathway dominance .
Q. How should experiments be designed to evaluate YM-155's synergy with TRAIL or radiotherapy?
- Dose-response matrices : Test YM-155 (0.1–10 nM) with TRAIL (10–100 ng/mL) or radiation (2–8 Gy) to calculate synergy scores (e.g., Chou-Talalay method) .
- Sequential vs. concurrent dosing : Pre-treat cells with YM-155 for 24 hours before adding TRAIL/radiation to assess priming effects .
- Mitochondrial assays : Measure ΔΨm loss (JC-1 staining) and cytochrome c release to confirm mitochondrial pathway activation .
Q. What transcriptomic changes occur in triple-negative breast cancer (TNBC) cells treated with YM-155 beyond survivin downregulation?
RNA-seq studies reveal:
- DNA replication disruption : Downregulation of pre-replication complex components (CDC6, GMNN) and DNA polymerases (POLA2) .
- Checkpoint modulation : Reduced PLK1, Aurora kinases, and BUB1/BUB1B, impairing mitotic recovery post-DNA damage .
- Apoptosis amplification : Upregulation of pro-apoptotic Noxa and Bak activation via Mcl-1 sequestration .
- Methodology : Pair RNA-seq with functional assays (e.g., siRNA knockdown of CDC6) to validate transcriptional targets .
Q. How can the therapeutic index of YM-155 be optimized in vivo to minimize toxicity?
- Dosing schedules : Intermittent dosing (e.g., 5 mg/kg, 3×/week) reduces hematological toxicity while maintaining efficacy in PC-3 xenografts .
- Combination therapies : Co-administer with IL-2 to enhance antitumor effects without dose escalation .
- Pharmacokinetic (PK) studies : Monitor plasma half-life and tissue distribution to adjust dosing intervals .
Q. What mechanisms underlie acquired resistance to YM-155 in cancer cells?
Resistance may arise from:
- Survivin overexpression : Mutations in survivin promoter regions or epigenetic rewiring .
- DNA repair upregulation : Overexpression of Fanconi anemia (FANC) genes or homologous recombination (HR) proteins .
- Mitochondrial adaptation : Increased Mcl-1/Bcl-2 expression or Noxa downregulation .
- Experimental validation : Generate resistant cell lines via chronic YM-155 exposure and perform whole-exome sequencing .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
